Cas no 817176-89-9 (1-(thiophen-3-yl)butane-2,3-diol)

1-(Thiophen-3-yl)butane-2,3-diol is a versatile heterocyclic compound featuring a thiophene ring linked to a butanediol moiety. This structure imparts unique reactivity and solubility properties, making it valuable as an intermediate in organic synthesis and pharmaceutical applications. The presence of both hydroxyl groups enables further functionalization, while the thiophene ring contributes to electronic and coordination characteristics. Its balanced hydrophilicity and lipophilicity enhance compatibility in diverse reaction conditions. The compound is particularly useful in the development of chiral ligands, bioactive molecules, and materials science applications. Careful synthesis ensures high purity, making it suitable for precision research and industrial processes requiring consistent performance.
1-(thiophen-3-yl)butane-2,3-diol structure
817176-89-9 structure
Product Name:1-(thiophen-3-yl)butane-2,3-diol
CAS No:817176-89-9
MF:C8H12O2S
MW:172.244681358337
CID:6432602
PubChem ID:103452838
Update Time:2025-05-24

1-(thiophen-3-yl)butane-2,3-diol Chemical and Physical Properties

Names and Identifiers

    • EN300-5228525
    • 1-(thiophen-3-yl)butane-2,3-diol
    • SCHEMBL23829867
    • 817176-89-9
    • 2,3-Butanediol, 1-(3-thienyl)-
    • Inchi: 1S/C8H12O2S/c1-6(9)8(10)4-7-2-3-11-5-7/h2-3,5-6,8-10H,4H2,1H3
    • InChI Key: QOUQUSDBKPXCCT-UHFFFAOYSA-N
    • SMILES: C(C1C=CSC=1)C(O)C(O)C

Computed Properties

  • Exact Mass: 172.05580079g/mol
  • Monoisotopic Mass: 172.05580079g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 68.7Ų

Experimental Properties

  • Density: 1.225±0.06 g/cm3(Predicted)
  • Boiling Point: 331.7±27.0 °C(Predicted)
  • pka: 14.53±0.20(Predicted)

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Additional information on 1-(thiophen-3-yl)butane-2,3-diol

1-(Thiophen-3-yl)Butane-2,3-Diol: A Comprehensive Overview

1-(Thiophen-3-yl)butane-2,3-diol, also known by its CAS number 817176-89-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a thiophene ring with a diol functional group. The thiophene moiety, a five-membered aromatic ring containing two sulfur atoms, is known for its stability and electronic properties. The diol group, on the other hand, introduces hydroxyl functionalities that can participate in various chemical reactions and interactions.

The synthesis of 1-(thiophen-3-yl)butane-2,3-diol has been explored through several routes. One common approach involves the oxidation of an appropriate thioether precursor to introduce the diol functionality. Recent studies have highlighted the use of enzymatic methods for the selective oxidation of thiols to diols, which offers a more sustainable and environmentally friendly alternative to traditional chemical oxidation techniques. This has opened new avenues for the large-scale production of this compound.

The physical and chemical properties of 1-(thiophen-3-yl)butane-2,3-diol make it a versatile building block in organic synthesis. Its solubility in both polar and non-polar solvents, coupled with its ability to form hydrogen bonds, makes it suitable for a wide range of applications. For instance, it has been employed as an intermediate in the synthesis of bioactive compounds, including potential drug candidates.

In terms of biological activity, recent research has focused on the potential of 1-(thiophen-3-yl)butane-2,3-diol as an antioxidant. Studies have demonstrated that this compound exhibits significant radical scavenging activity, which could be beneficial in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, its ability to modulate cellular signaling pathways has been explored in preclinical models.

The application of computational chemistry tools has greatly enhanced our understanding of the molecular properties of 1-(thiophen-3-yl)butane-2,3-diol. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns. These studies have revealed that the thiophene ring plays a critical role in stabilizing the molecule's electronic configuration, while the diol group contributes to its hydrophilic nature.

In conclusion, 1-(thiophen-3-yl)butane-2,3-diol is a multifaceted compound with promising applications in both academic research and industrial settings. Its unique structure and functional groups make it an attractive target for further exploration in areas such as drug discovery and materials science. As research continues to uncover new aspects of this compound's properties and applications, it is likely to play an increasingly important role in advancing our understanding of organic chemistry and its practical implications.

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